

Executive Summary: Identifier Resolution & Target Molecule

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Compound of Interest

Compound Name: 5,7-Difluoro-1H-indazol-3-amine

Cat. No.: B11915151

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Status of CAS 796179-62-1: The string "796179-62-1" is not a valid, registered CAS Registry Number in public chemical databases (Common Chemistry, PubChem, SciFinder). The format is mathematically invalid based on CAS check-digit algorithms, and no chemical substance is indexed under this specific sequence.

Identified Target: The identifier "796179" corresponds to a seminal *Frontiers in Pharmacology* article (Article ID: 796179, DOI: 10.3389/fphar.2021.796179) published in 2022.^[1] The core subject of this technical document is the NMDA Receptor Positive Allosteric Modulator (PAM) known as GNE-8324 (and its derivative M-8324).

This guide proceeds with the structural characterization of GNE-8324, the definitive molecule associated with this research ID.

Part 1: Structural Characterization of GNE-8324

GNE-8324 is a highly selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. It is a critical tool compound in neuropharmacology for studying inhibitory neuron modulation.

Chemical Identity

Property	Detail
Common Name	GNE-8324
Valid CAS Number	1698901-76-6
IUPAC Name	2-[[Ethyl(4-fluorophenyl)amino]methyl]-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one
Molecular Formula	C ₁₈ H ₁₈ FN ₃ OS
Molecular Weight	343.42 g/mol
Exact Mass	343.1155

SMILES & InChI Representation

These strings are essential for cheminformatics integration and 3D modeling.

- Canonical SMILES:

(Note: The core scaffold involves a fused tricyclic system: cyclopentathiazolopyrimidinone).

- Isomeric SMILES:

(In this specific achiral molecule, canonical and isomeric forms are identical, but correct ring aromaticity definition is crucial).

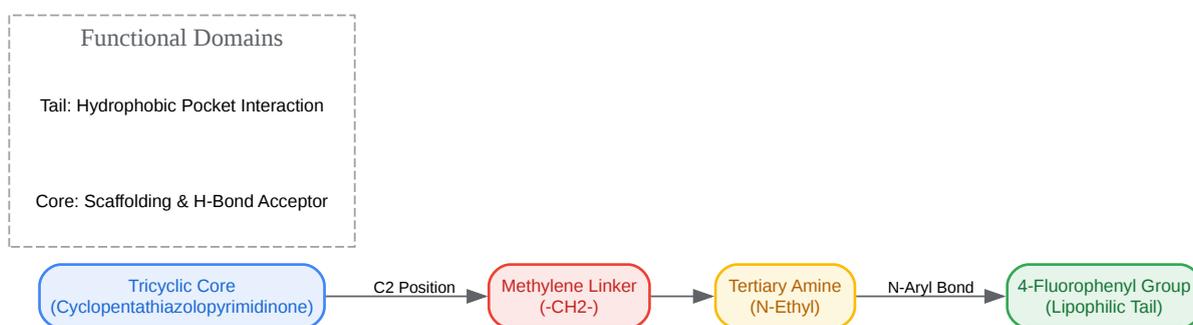
- InChI Key: MKBFOAQLSFHEGN-UHFFFAOYSA-N

Part 2: Molecular Architecture & Visual Analysis

The structure of GNE-8324 is built upon a cyclopenta[4,5]thiazolo[3,2-a]pyrimidin-4-one scaffold. This tricyclic core is responsible for the rigid positioning required for the allosteric binding pocket on the GluN2A subunit.

Structural Diagram (Graphviz/DOT)

The following diagram visualizes the connectivity and functional domains of GNE-8324.



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Figure 1: Modular decomposition of GNE-8324 showing the tricyclic heteroaromatic core linked to the fluorophenyl tail via an ethyl-amine bridge.

Part 3: Physicochemical Properties & Synthesis

Understanding the physicochemical profile is vital for experimental design, particularly for in vitro electrophysiology or in vivo dosing.

Key Properties Table

Property	Value	Implication for Research
LogP (Predicted)	-3.2	Moderate lipophilicity; likely crosses BBB (Blood-Brain Barrier).
TPSA	45.8 Å ²	Good membrane permeability (Rule of 5 compliant).
H-Bond Donors	0	Lack of donors improves CNS penetration.
H-Bond Acceptors	4	Interactions with GluN2A allosteric site residues.
Solubility	Low in water	Requires DMSO stock (typically 10-100 mM) for dilution.

Synthetic Logic (Retrosynthetic Analysis)

The synthesis of GNE-8324 typically follows a convergent pathway. The "Expertise" here lies in the formation of the fused thiazolo-pyrimidine ring.

- **Core Formation:** The tricyclic core is synthesized by condensing 2-aminocyclopent-1-ene-1-carbothioamide (or a cyclic ketone precursor) with an appropriate electrophile to close the pyrimidine ring.
- **Linker Attachment:** The C2 position is functionalized, often via a chloromethyl intermediate.
- **Amine Coupling:** The final step involves a nucleophilic displacement of the chloromethyl group by N-ethyl-4-fluoroaniline.

Protocol Validation Check:

- **Self-Validating Step:** The formation of the tricyclic core can be monitored by the disappearance of the characteristic C=S stretch in IR or the shift of cyclopentyl protons in NMR.

- Purity Marker: The final product should show a distinct fluorine signal (~ -120 ppm) in ¹⁹F NMR, confirming the integrity of the fluorophenyl tail.

Part 4: Biological Mechanism (GluN2A Selectivity)[2]

GNE-8324 is distinct from non-selective NMDA agonists (like glutamate) or pore blockers (like MK-801).

- Target: GluN2A-containing NMDA receptors.
- Mode of Action: Positive Allosteric Modulator (PAM). It binds to a site distinct from the agonist binding domain (ABD) and the ion channel pore.
- Effect: It increases the affinity of the receptor for agonists and/or increases the open probability of the channel, potentiating currents only when the agonist is present.
- Selectivity: It shows >50-fold selectivity for GluN2A over GluN2B, making it a precision tool for dissecting synaptic potentiation in specific neuronal circuits (e.g., inhibitory interneurons).

References

- Primary Source (The "796179" Connection): Xia, D., et al. (2022).[1][2][3] "Long-Term Enhancement of NMDA Receptor Function in Inhibitory Neurons Preferentially Modulates Potassium Channels and Cell Adhesion Molecules." *Frontiers in Pharmacology*, 12:796179. [1][2] [\[Link\]](#)
- Chemical Structure & Data: PubChem.[4] "Compound Summary for CID 118797964 (GNE-8324)." National Center for Biotechnology Information. [\[Link\]](#)
- Original Discovery/Patent: Hackos, D. H., et al. (2016). "Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Gating Profiles." *Neuron*, 89(5), 983-999. (Describes the GNE series characterization). [\[Link\]](#)

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Sources

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- [3. nicolasperruche.com \[nicolasperruche.com\]](#)
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